1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
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Overview
Description
Compounds like “1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid” belong to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring . They have a wide range of applications in fields such as medicine, agriculture, and materials science due to their unique chemical properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with a carboxylic acid derivative . The specific synthesis route for “1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid” would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as spectroscopy, chromatography, and electrochemical analysis . These techniques provide information about the reactivity of the compound and its behavior under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Scientific Research Applications
Catalytic Systems for Synthesis
- Ionic Liquid Catalysis: Sulfonic acid functionalized imidazolium salts, including compounds similar to 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, are used with FeCl3 to efficiently catalyze the synthesis of benzimidazoles (Khazaei et al., 2011).
Synthesis of Benzimidazole Derivatives
- Solid Acid Catalyst: 1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid ([MOEI]-BSA) is used as a new solid acid catalyst for synthesizing various substituted benzimidazoles (Sajjadifar et al., 2019).
Photocatalytic Applications
- Porphyrin-Based Photocatalysts: A sulfonic acid-functionalized porphyrin comprising a benzimidazolium moiety has been developed for photocatalytic applications, such as transesterification of castor oil (Bhansali et al., 2021).
Other Chemical Applications
- Synthesis of Thiazolo Benzimidazoles: Magnetite-linked sulfonic acid is used as a catalyst for synthesizing 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole derivatives (Wu & Wang, 2014).
- Functionalization of Imidazoles: The reaction of benzimidazole and its derivatives with chlorosulfonic acid is explored for potential applications in synthesis and modification of imidazole compounds (Sayapin et al., 1970).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-methylbutyl)benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)18(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUJBCDPRSFMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230435 |
Source
|
Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid | |
CAS RN |
537009-99-7 |
Source
|
Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537009-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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